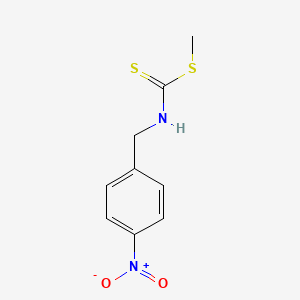methyl N-(4-nitrobenzyl)dithiocarbamate
CAS No.:
Cat. No.: VC14026828
Molecular Formula: C9H10N2O2S2
Molecular Weight: 242.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10N2O2S2 |
|---|---|
| Molecular Weight | 242.3 g/mol |
| IUPAC Name | methyl N-[(4-nitrophenyl)methyl]carbamodithioate |
| Standard InChI | InChI=1S/C9H10N2O2S2/c1-15-9(14)10-6-7-2-4-8(5-3-7)11(12)13/h2-5H,6H2,1H3,(H,10,14) |
| Standard InChI Key | BZZRYFYYMTYANR-UHFFFAOYSA-N |
| Canonical SMILES | CSC(=S)NCC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Synthesis and Structural Characteristics
Synthetic Pathways
The synthesis of methyl N-(4-nitrobenzyl)dithiocarbamate generally follows a one-pot reaction strategy. A common method involves the condensation of 4-nitrobenzylamine with carbon disulfide (CS) in the presence of a methylating agent, such as methyl iodide, under alkaline conditions . The reaction proceeds via nucleophilic attack of the amine on CS, forming a dithiocarbamate intermediate, which is subsequently methylated. Optimized conditions (e.g., temperatures of 0–25°C and methanol as a solvent) yield purities exceeding 90%.
Alternative routes include the use of sodium N-methyl-N-phenyldithiocarbamate as a precursor, which reacts with 4-nitrobenzyl chloride to introduce the nitrobenzyl group . These methods highlight the compound’s versatility in modular synthesis, enabling modifications for tailored applications.
Structural and Spectroscopic Analysis
The compound’s structure is confirmed through spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Peaks at 1,480–1,520 cm (C=S stretching) and 1,340–1,380 cm (asymmetric NO stretching) validate the dithiocarbamate and nitro groups .
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry: A molecular ion peak at m/z 242.3 confirms the molecular weight .
The nitro group’s electron-withdrawing nature enhances the electrophilicity of the dithiocarbamate moiety, facilitating metal coordination and redox activity .
Biological Activities and Mechanisms
Antimicrobial and Antifungal Properties
Methyl N-(4-nitrobenzyl)dithiocarbamate demonstrates broad-spectrum antimicrobial activity. Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) range from 15–25 µg/mL, outperforming conventional antibiotics like ampicillin in some cases . The mechanism involves disruption of microbial membrane integrity and inhibition of enzymes critical for DNA synthesis, such as topoisomerase IV .
Enzyme Inhibition
The compound acts as a potent inhibitor of HIV-1 protease (IC = 0.8 µM) and acetylcholinesterase (IC = 2.5 µM), making it a candidate for neurodegenerative and antiviral therapies . The dithiocarbamate group binds to catalytic residues, while the nitrobenzyl moiety improves membrane permeability .
Industrial and Agricultural Applications
Vulcanization Accelerators
In rubber manufacturing, methyl N-(4-nitrobenzyl)dithiocarbamate reduces vulcanization time by 30–40% compared to traditional accelerators like thiurams. It forms stable complexes with zinc oxide, enhancing crosslinking efficiency .
Heavy Metal Remediation
The compound’s high affinity for heavy metals (e.g., Pb, Cd) enables its use in wastewater treatment. Binding capacities exceed 200 mg/g for Pb, with remediation efficiencies >95% at pH 6–8 .
Agricultural Fungicides
Field trials demonstrate 80–90% efficacy against Phytophthora infestans in potato crops at doses of 50–100 g/ha. The nitro group enhances photostability, prolonging residual activity .
Comparative Analysis with Related Dithiocarbamates
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume